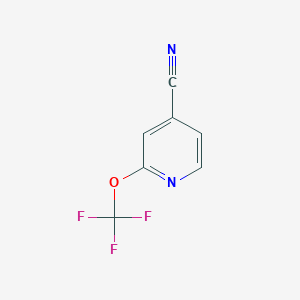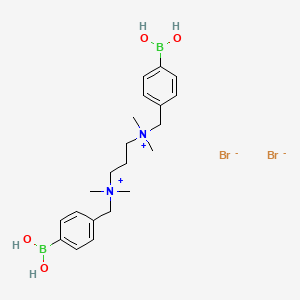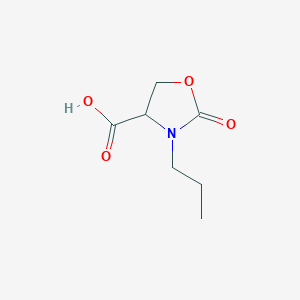
2-(Trifluoromethoxy)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)isonicotinonitrile is a chemical compound with the molecular formula C7H3F3N2O. It is a derivative of isonicotinonitrile, where a trifluoromethoxy group is attached to the second position of the pyridine ring. This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)isonicotinonitrile typically involves the introduction of the trifluoromethoxy group into the isonicotinonitrile structure. One common method is the trifluoromethoxylation of isonicotinonitrile using trifluoromethoxylating reagents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethoxy)isonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Trifluoromethoxylating Reagents: Used for introducing the trifluoromethoxy group.
Oxidizing Agents: Used in oxidation reactions.
Reducing Agents: Used in reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted derivatives and oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)isonicotinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethoxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects. Detailed mechanistic studies are essential to fully understand its mode of action .
Comparación Con Compuestos Similares
2-(Trifluoromethoxy)isonicotinonitrile can be compared with other similar compounds, such as:
2-(Trifluoromethyl)isonicotinonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Methoxy)isonicotinonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C7H3F3N2O |
|---|---|
Peso molecular |
188.11 g/mol |
Nombre IUPAC |
2-(trifluoromethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-3-5(4-11)1-2-12-6/h1-3H |
Clave InChI |
FEWRCXDOJDWGPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C#N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[Ethyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13156851.png)


![N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B13156872.png)





![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
